3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromophenyl group and a hydroxyphenyl group attached to a propanone backbone
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Condensation: The hydroxy group in the hydroxyphenyl moiety can participate in condensation reactions with aldehydes or ketones, leading to the formation of larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing, with some studies focusing on its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors to elicit a cellular response.
Comparison with Similar Compounds
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)-1-Propanone can be compared with other similar compounds, such as:
1-Propanone, 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-Propanone, 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)-: Contains a fluorine atom, which can significantly alter the compound’s chemical behavior and biological activity.
1-Propanone, 3-(4-methylphenyl)-1-(2-hydroxyphenyl)-: The presence of a methyl group instead of a halogen atom results in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H13BrO2 |
---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H13BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9,17H,7,10H2 |
InChI Key |
FXOAHJGQKZLTBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.